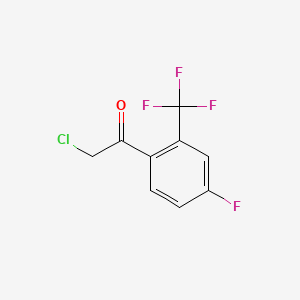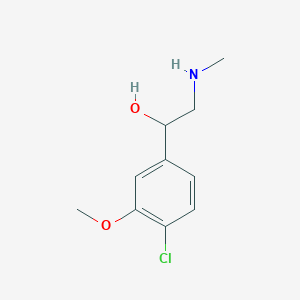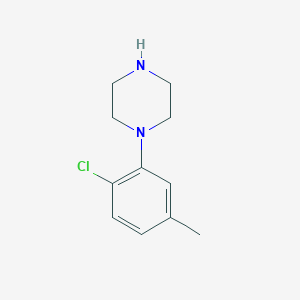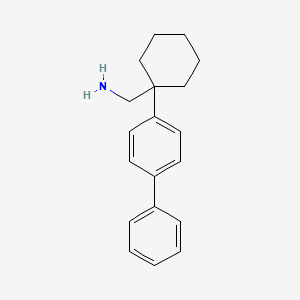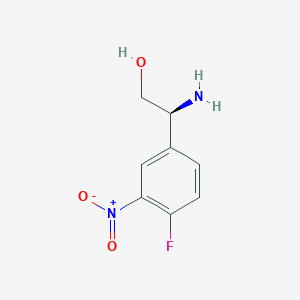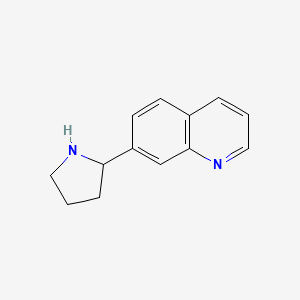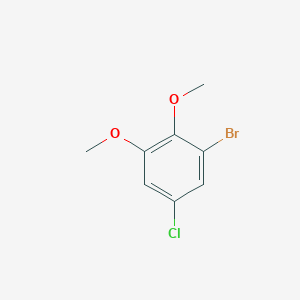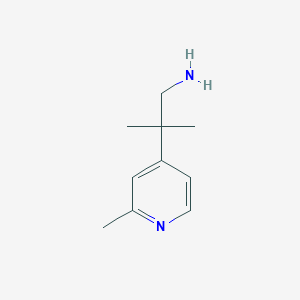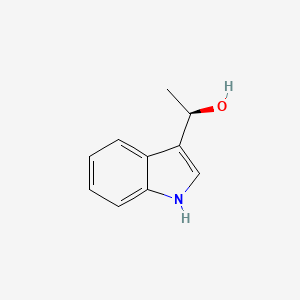
(R)-1-(1h-Indol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1H-Indol-3-yl)ethan-1-ol is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Indol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(1H-Indol-3-yl)ethanone, using a chiral reducing agent. This reaction typically requires specific conditions to ensure the selective formation of the ®-enantiomer. Another method involves the asymmetric hydrogenation of the corresponding indole derivative using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1H-Indol-3-yl)ethan-1-ol may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts and high-pressure hydrogenation reactors to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity.
化学反応の分析
Types of Reactions
®-1-(1H-Indol-3-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form ®-1-(1H-Indol-3-yl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of ®-1-(1H-Indol-3-yl)ethanone to ®-1-(1H-Indol-3-yl)ethan-1-ol can be achieved using chiral reducing agents or catalytic hydrogenation.
Substitution: The hydroxyl group of ®-1-(1H-Indol-3-yl)ethan-1-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include ®-1-(1H-Indol-3-yl)ethanone, substituted indole derivatives, and various chiral alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-1-(1H-Indol-3-yl)ethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It is used in the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine
In medicinal chemistry, ®-1-(1H-Indol-3-yl)ethan-1-ol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure products.
作用機序
The mechanism of action of ®-1-(1H-Indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derived compounds.
類似化合物との比較
Similar Compounds
- (S)-1-(1H-Indol-3-yl)ethan-1-ol
- 1-(1H-Indol-3-yl)ethanone
- 1-(1H-Indol-3-yl)ethan-1-amine
Uniqueness
®-1-(1H-Indol-3-yl)ethan-1-ol is unique due to its chiral nature and specific enantiomeric form. This enantiomer exhibits distinct biological and chemical properties compared to its (S)-enantiomer and other related compounds. Its ability to serve as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(1R)-1-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m1/s1 |
InChIキー |
UHVJRCGECUWUJB-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CNC2=CC=CC=C21)O |
正規SMILES |
CC(C1=CNC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


